N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide
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Overview
Description
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C21H18FNO2 It is a benzamide derivative characterized by the presence of a benzyl group, a fluorine atom, and a methoxyphenyl group
Mechanism of Action
Target of Action
Benzamides are known to interact with various biological targets depending on their specific structures. They are used widely in the pharmaceutical industry and can act as intermediates in the synthesis of therapeutic agents .
Mode of Action
The mode of action of a specific benzamide depends on its structure and the biological target it interacts with. The interaction usually involves the formation of a complex between the benzamide and its target, which can lead to changes in the target’s function .
Biochemical Pathways
Benzamides can affect various biochemical pathways depending on their specific targets. For example, some benzamides are known to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzamides can vary widely depending on their specific structures. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a benzamide’s action depend on its specific targets and the biochemical pathways it affects. These effects can range from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
The action, efficacy, and stability of benzamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-benzyl-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-fluorobenzamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
N-(4-methoxybenzyl)-4-fluorobenzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide is unique due to the combination of its benzyl, fluorine, and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYCDIWTYIBDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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